molecular formula C13H18ClN3O B12221661 N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12221661
M. Wt: 267.75 g/mol
InChI Key: IWYFYOWJRGECTO-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-derived amine salt featuring a 4-methoxybenzyl substituent. Its molecular formula is C₁₃H₁₈ClN₃O, with a molecular weight of 267.76 g/mol. The compound combines a pyrazole core (2,5-dimethyl substitution) with a 4-methoxybenzyl group at the amine position, enhanced by hydrochloride salt formation to improve solubility and stability.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-13(16(2)15-10)14-9-11-4-6-12(17-3)7-5-11;/h4-8,14H,9H2,1-3H3;1H

InChI Key

IWYFYOWJRGECTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=C(C=C2)OC)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The 2,5-dimethylpyrazol-3-amine backbone is synthesized through cyclocondensation of β-diketones with hydrazine derivatives. Acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in ethanol under reflux to yield 3-amino-2,5-dimethylpyrazole.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80–85°C (reflux)
  • Time : 6–8 hours
  • Yield : 70–75%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the β-diketone, followed by cyclization and dehydration. Steric and electronic effects of the methyl groups direct regioselectivity, favoring the 2,5-dimethyl configuration.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to improve solubility and stability. The protonation of the amine group occurs in a stoichiometric reaction, typically in ethanol or acetone.

Procedure :

  • Acid : Concentrated HCl (1.1 equiv)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 0–5°C (to prevent decomposition)
  • Isolation : Crystallization at low temperature yields the hydrochloride salt with ≥95% purity.

Comparative Analysis of Methodologies

The table below contrasts two prevalent N-alkylation strategies for introducing the 4-methoxybenzyl group:

Parameter Method A (DMF, K₂CO₃) Method B (THF, NaH)
Reaction Time (h) 16 8
Yield (%) 65 55
Byproduct Formation Moderate Low
Purification Difficulty High (column chromatography) Moderate (recrystallization)

Key Findings :

  • Method A offers higher yields but requires rigorous purification due to DMF’s high boiling point.
  • Method B, using sodium hydride in THF, reduces side reactions but sacrifices yield for efficiency.

Industrial-Scale Production Considerations

Scalability challenges center on cost-effective purification and solvent recovery. Patent literature highlights the use of continuous-flow reactors for the cyclocondensation step, reducing reaction times by 40% compared to batch processes.

Case Study :
A pilot plant employing flow chemistry achieved:

  • Throughput : 5 kg/day
  • Purity : 98.5% (HPLC)
  • Solvent Recovery : 90% ethanol recycled via distillation.

Emerging Methodologies and Innovations

Recent advances explore enzymatic catalysis for the N-alkylation step, leveraging transaminases to achieve enantioselective synthesis. Early-stage research reports:

  • Biocatalyst : Engineered Candida antarctica lipase B
  • Solvent : Aqueous buffer (pH 7.5)
  • Yield : 50% (room temperature, 24 h).

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride serves as a fundamental building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its unique structural features that facilitate chemical transformations .

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. A study evaluated its effectiveness against various pathogens, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives .

Case Study: Antimicrobial Activity

A recent investigation into the antimicrobial efficacy of pyrazole derivatives revealed that compounds derived from N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine showed potent activity against Staphylococcus aureus and Staphylococcus epidermidis, inhibiting biofilm formation effectively .

Medicine

The compound is being explored for therapeutic applications in drug development. Its mechanism of action involves binding to specific enzymes or receptors, potentially modulating inflammatory pathways and offering therapeutic benefits .

Case Study: Drug Development

Research on pyrazole derivatives has highlighted their anticancer potential. For instance, certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating strong inhibition of cell proliferation .

Industrial Applications

Beyond laboratory research, N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride finds utility in the production of dyes and agrochemicals. Its unique chemical properties allow it to be integrated into various industrial processes .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, including 4-methoxyphenyl groups , heterocyclic amines , or hydrochloride salt forms :

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
Target Compound C₁₃H₁₈ClN₃O 267.76 2,5-dimethylpyrazole + 4-methoxybenzyl + HCl -
Imp. F(EP) Hydrochloride (93413-79-7) C₁₇H₂₄ClNO 293.83 Cyclohexene, 4-methoxyphenyl, dimethylamine
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine (733030-58-5) C₁₆H₁₆N₄OS 312.39 Pyrrole-thiazole hybrid + 4-methoxyphenyl
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine; hydrochloride (1431968-10-3) C₁₁H₁₄ClN₃O₂ 255.70 Pyrazole + phenoxy group + HCl
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (923719-87-3) C₁₈H₁₉ClN₂O₂ 342.81 Propanamide + 4-methoxyphenyl + chlorophenyl
Key Observations:

Core Heterocycles: The target compound and 1431968-10-3 both utilize a pyrazole core, but the latter substitutes a phenoxy group instead of a benzyl group, reducing steric bulk.

Substituent Effects: The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to the phenoxy group in 1431968-10-3 , which may influence membrane permeability. Imp. F(EP) incorporates a cyclohexene ring, introducing conformational rigidity absent in the target compound.

Functional Groups :

  • The hydrochloride salt in both the target compound and 1431968-10-3 improves aqueous solubility, critical for bioavailability.
  • 923719-87-3 uses an amide bond instead of an amine, altering hydrogen-bonding capacity and metabolic stability.

Pharmacological Implications (Hypothetical)

While direct activity data are unavailable, structural analogs provide clues:

  • Target Compound : The pyrazole-amine scaffold is common in kinase inhibitors (e.g., JAK/STAT pathways). The 4-methoxy group may modulate selectivity for aromatic receptor pockets.
  • Imp. F(EP) : Cyclohexene substituents in impurities may indicate metabolic byproducts or synthetic intermediates with reduced bioactivity.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is C13H18ClN3OC_{13}H_{18}ClN_3O with a molecular weight of 267.75 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group and two methyl groups, contributing to its unique chemical properties.

Synthesis Methodology

The synthesis typically involves the reaction of 4-methoxybenzyl chloride with 2,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Following the formation of the amine, hydrochloric acid is added to produce the hydrochloride salt.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride. In vitro evaluations demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

CompoundPathogenMIC (μg/mL)
4aStaphylococcus aureus0.22
5aStaphylococcus epidermidis0.25
7bEscherichia coli0.30

These results indicate that certain derivatives exhibit potent antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains .

Anti-inflammatory Mechanisms

Research suggests that the compound may modulate inflammatory pathways through specific enzyme interactions. Its anti-inflammatory properties could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions it as a candidate for therapeutic applications in conditions characterized by inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted on various pyrazole derivatives including N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride showed significant antimicrobial activity with inhibition zones ranging from 15 mm to 25 mm against tested pathogens .
  • Anti-inflammatory Research : Another investigation evaluated the compound's effects on human cell lines exposed to inflammatory stimuli. Results indicated a reduction in inflammatory markers, suggesting that this compound could be effective in managing chronic inflammatory diseases .
  • Cancer Therapeutics : Preliminary studies have also explored its potential as an anticancer agent. Compounds structurally similar to N-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride demonstrated cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating significant growth inhibition .

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